4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol 4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol
Brand Name: Vulcanchem
CAS No.: 847783-72-6
VCID: VC7101075
InChI: InChI=1S/C13H16N4OS/c19-13-15-14-12(16-6-8-18-9-7-16)17(13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)
SMILES: C1COCCN1C2=NNC(=S)N2CC3=CC=CC=C3
Molecular Formula: C13H16N4OS
Molecular Weight: 276.36

4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol

CAS No.: 847783-72-6

Cat. No.: VC7101075

Molecular Formula: C13H16N4OS

Molecular Weight: 276.36

* For research use only. Not for human or veterinary use.

4-benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol - 847783-72-6

Specification

CAS No. 847783-72-6
Molecular Formula C13H16N4OS
Molecular Weight 276.36
IUPAC Name 4-benzyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C13H16N4OS/c19-13-15-14-12(16-6-8-18-9-7-16)17(13)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,19)
Standard InChI Key XELCUSOTELYBFB-UHFFFAOYSA-N
SMILES C1COCCN1C2=NNC(=S)N2CC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Composition

4-Benzyl-5-(morpholin-4-yl)-4H-1,2,4-triazole-3-thiol has the molecular formula C₁₃H₁₆N₄OS and a molecular weight of 276.36 g/mol. The IUPAC name is derived from its substituents: a benzyl group at position 4, a morpholin-4-yl group at position 5, and a thiol (-SH) group at position 3 of the triazole ring . The SMILES notation is C1=CC=C(C=C1)CN2C(=NNC2=S)C3CCOCC3, reflecting the benzyl-morpholine-triazole-thiol connectivity.

Structural Characterization

The compound’s planar triazole core enables π-π stacking interactions, while the morpholine moiety introduces conformational flexibility. Key spectral features include:

  • IR: A strong absorption band near 2,550 cm⁻¹ for the thiol (-SH) group and peaks at 1,600–1,450 cm⁻¹ for C=N/C=C stretching .

  • ¹H NMR: Signals at δ 3.70–3.75 ppm (m, 4H, morpholine CH₂), δ 4.20 ppm (s, 2H, benzyl CH₂), and δ 7.25–7.35 ppm (m, 5H, aromatic protons) .

Synthetic Routes and Optimization

Core Triazole Formation

The triazole-thiol scaffold is synthesized via cyclization of potassium dithiocarbazinate salts with hydrazine hydrate in alkaline ethanol. For example, benzoic acid hydrazide reacts with carbon disulfide to form a dithiocarbazinate intermediate, which cyclizes under reflux to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol . Substituting phenyl with morpholin-4-yl requires modifying the aldehyde component in the condensation step .

Morpholine Substitution

Introducing the morpholine group involves reacting the triazole-thiol intermediate with morpholine-4-carbaldehyde under acidic or basic conditions. In a typical procedure, 4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is alkylated with 4-chloromorpholine in the presence of NaH, yielding the target compound . Alternative routes employ Ullmann coupling or nucleophilic aromatic substitution, though yields vary depending on solvent polarity and temperature .

Table 1: Synthetic Conditions and Yields

StepReagentsSolventTemperatureYield (%)
CyclizationHydrazine hydrate, KOHEthanolReflux65–70
Morpholine couplingMorpholine-4-carbaldehydeDMF80°C55–60

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents like DMSO and DMF. The thiol group confers susceptibility to oxidation, necessitating storage under inert atmospheres.

Partition Coefficient (LogP)

Experimental LogP values are unavailable, but computational models (e.g., XLogP3) predict a value of 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Biological Activity and Mechanisms

Anticancer Applications

Though direct data are lacking, analogous compounds inhibit tubulin polymerization and topoisomerase II. For instance, 5-(6-chloropyridin-3-yl)-4-phenyl-1,2,4-triazole-3-thiol shows IC₅₀ values of 1.2–3.8 µM against breast cancer cell lines .

Industrial and Pharmaceutical Applications

Drug Development

The morpholine ring is a pharmacophore in FDA-approved drugs (e.g., aprepitant, antiemetic). This compound’s dual functionality—triazole for hydrogen bonding and morpholine for solubility—makes it a candidate for kinase inhibitors or antimicrobial adjuvants.

Agrochemical Uses

Triazole derivatives are prevalent in herbicides and fungicides. The thiol group could chelate metal cofactors in plant pathogens, disrupting enzymatic activity .

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